

Application Notes and Protocols for Assessing (R)-BMS-816336 Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

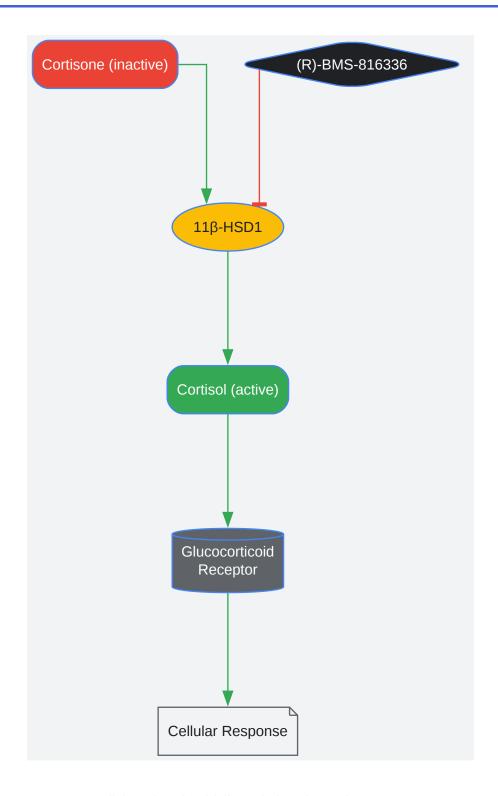
Introduction

(R)-BMS-816336 is a potent and selective inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1][2] 11β -HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue. By inhibiting this enzyme, (R)-BMS-816336 reduces intracellular cortisol concentrations, a mechanism that holds therapeutic potential for metabolic disorders like type 2 diabetes and obesity.[1][3] These application notes provide a comprehensive overview and detailed protocols for assessing the pharmacodynamics of (R)-BMS-816336.

Mechanism of Action

The primary pharmacodynamic effect of **(R)-BMS-816336** is the inhibition of 11β -HSD1, leading to a decrease in the conversion of cortisone to cortisol. This can be directly measured by quantifying the levels of these steroids and their metabolites in various biological matrices. The following diagram illustrates the glucocorticoid activation pathway and the point of intervention for **(R)-BMS-816336**.





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Caption: 11β-HSD1 signaling pathway and inhibition.

Quantitative Data Summary



The following tables summarize key in vitro and in vivo pharmacodynamic parameters for BMS-816336 and its enantiomer (R)-BMS-816336.

Table 1: In Vitro Potency of (R)-BMS-816336 and BMS-816336

Compound	Target	Species	IC50 (nM)
(R)-BMS-816336	11β-HSD1	Human	14.5[1]
11β-HSD1	Mouse	50.3[1]	
11β-HSD1	Cynomolgus Monkey	16[1]	_
BMS-816336	11β-HSD1	Human	3.0[2][3]
11β-HSD2	Human	>10,000 (selective)[2] [3]	

Table 2: In Vivo Pharmacodynamics of BMS-816336

Species	Model	Endpoint	ED50
Cynomolgus Monkey	Acute Pharmacodynamic Effect	Cortisol/Cortisone Ratio	0.12 mg/kg[2][3]
DIO Mice	Acute Pharmacodynamic Effect	Cortisol/Cortisone Ratio	Not explicitly stated, but robust effect observed[2][3]

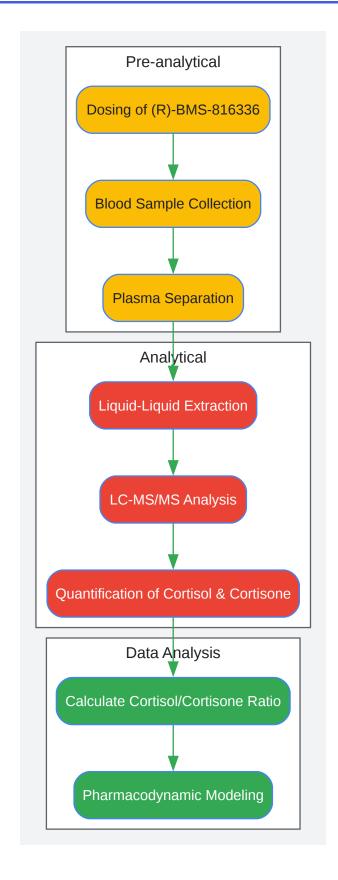
Experimental Protocols

Protocol 1: In Vivo Assessment of 11 β -HSD1 Inhibition in Plasma

This protocol describes the measurement of cortisol and cortisone levels in plasma following administration of **(R)-BMS-816336** to assess its pharmacodynamic effect.

Experimental Workflow:





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Caption: Workflow for in vivo pharmacodynamic assessment.



Methodology:

- Animal Dosing: Administer (R)-BMS-816336 orally to the selected animal model (e.g., cynomolgus monkeys or DIO mice) at various dose levels.
- Blood Sample Collection: Collect blood samples at predetermined time points post-dosing into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
- Sample Preparation (Liquid-Liquid Extraction):
 - To 100 μL of plasma, add an internal standard solution.
 - Add 2 mL of ethyl acetate and vortex for 1 minute.[4]
 - Centrifuge to separate the layers.
 - Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Use a C18 reverse-phase column. A typical mobile phase consists of a gradient of ammonium acetate in water and methanol.[4]
 - Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for cortisol, cortisone, and the internal standard.
- Data Analysis:
 - Quantify the concentrations of cortisol and cortisone using a standard curve.
 - Calculate the cortisol/cortisone ratio for each time point and dose level.



 Analyze the dose-dependent reduction in the cortisol/cortisone ratio to determine the ED50.

Protocol 2: In Vivo Assessment of 11β-HSD1 Inhibition in Urine

This protocol details the measurement of cortisol and its metabolites in urine to evaluate the systemic inhibition of 11β -HSD1.

Methodology:

- Urine Collection: Collect 24-hour urine samples from subjects at baseline and after treatment with (R)-BMS-816336.[5]
- Sample Preparation:
 - Centrifuge a 10 mL aliquot of the 24-hour urine collection at 3000 x g for 10 minutes.
 - $\circ~$ To 500 μL of the urine supernatant, add an internal standard and acidify with formic acid. [6]
 - Further dilute an aliquot of this mixture with 0.1% formic acid in water before injection into the LC-MS/MS system.[6]
- LC-MS/MS Analysis:
 - Chromatographic Separation: Utilize a C18 column for the separation of cortisol, cortisone, and their metabolites (e.g., tetrahydrocortisol, tetrahydrocortisone).
 - Mass Spectrometry: Use a tandem mass spectrometer with ESI in positive ion mode to detect and quantify the analytes.
- Data Analysis:
 - Calculate the ratio of urinary free cortisol to urinary free cortisone (UFF/UFE) and the ratio
 of their major metabolites (e.g., (tetrahydrocortisol + allo-



tetrahydrocortisol)/tetrahydrocortisone). A decrease in these ratios indicates inhibition of 11β-HSD1.

Protocol 3: Ex Vivo 11 β -HSD1 Inhibition Assay in Adipose Tissue

This protocol allows for the direct assessment of 11β-HSD1 activity in tissue biopsies.

Methodology:

- Tissue Biopsy: Obtain subcutaneous adipose tissue biopsies from subjects before and after treatment with **(R)-BMS-816336**.[7]
- Tissue Incubation:
 - Place small fragments of the adipose tissue into a culture plate.
 - Incubate the tissue fragments with a medium containing deuterated cortisone (d2-cortisone).[8]
- Sample Analysis:
 - After incubation, collect the supernatant.
 - Analyze the supernatant using LC-MS/MS to quantify the amount of deuterated cortisol (d2-cortisol) produced.
- Data Analysis:
 - The percentage of inhibition is calculated by comparing the conversion of d2-cortisone to d2-cortisol in the presence and absence of the inhibitor.[8]

Conclusion

The protocols outlined in these application notes provide a robust framework for the pharmacodynamic assessment of **(R)-BMS-816336**. By measuring the direct and downstream effects of 11β -HSD1 inhibition, researchers can gain a comprehensive understanding of the compound's in vivo activity and its potential therapeutic efficacy. The use of highly sensitive and



specific LC-MS/MS methods is critical for the accurate quantification of cortisol, cortisone, and their metabolites. These detailed protocols will aid researchers, scientists, and drug development professionals in advancing the study of **(R)-BMS-816336** and other 11β -HSD1 inhibitors.

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